molecular formula C26H24N2O4 B11140139 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11140139
M. Wt: 428.5 g/mol
InChI Key: VIZIMXCRUIMCEX-ZNTNEXAZSA-N
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Description

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: is a complex organic compound that belongs to the class of pyrrolones. Its intricate structure combines aromatic rings, heterocyclic moieties, and functional groups. Let’s break it down:

    4-(4-ethoxy-3-methylbenzoyl): This part contains a benzoyl group attached to an ethoxy group, contributing to its lipophilicity.

    3-hydroxy-5-(4-methylphenyl): The hydroxy group and the phenyl ring enhance its reactivity and biological properties.

    1-(pyridin-2-yl): The pyridine ring imparts additional aromaticity and potential binding sites.

    2,5-dihydro-1H-pyrrol-2-one: The pyrrolone core is central to its structure.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves the condensation of an ethyl ester of 3-methylbenzoic acid with 4-aminopyridine. The resulting intermediate undergoes cyclization to form the pyrrolone ring.

    Multicomponent Reaction: Another approach combines a benzoyl chloride, 4-methylphenylamine, and 2-aminopyridine in a one-pot multicomponent reaction.

Industrial Production:: Industrial-scale production typically employs the multicomponent reaction due to its efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and Lewis acids (for cyclization).

    Major Products: Hydroxylation at the phenyl ring, acylation, and pyrrolone derivatives.

Scientific Research Applications

    Medicine: Investigated as a potential anti-inflammatory agent due to its structural resemblance to natural products.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other pyrrolones, such as barbiturates and hydantoins.

    Uniqueness: The combination of benzoyl, phenyl, and pyridine moieties sets it apart.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N2O4/c1-4-32-20-13-12-19(15-17(20)3)24(29)22-23(18-10-8-16(2)9-11-18)28(26(31)25(22)30)21-7-5-6-14-27-21/h5-15,23,29H,4H2,1-3H3/b24-22+

InChI Key

VIZIMXCRUIMCEX-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

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